molecular formula C29H51N11O11 B13393131 H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Cat. No.: B13393131
M. Wt: 729.8 g/mol
InChI Key: QCZSKTVOHRZIAQ-UHFFFAOYSA-N
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Description

Gly-Arg-Ala-Asp-Ser-Pro-Lys is a peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amine group is removed.

    Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, alanine, arginine, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of Gly-Arg-Ala-Asp-Ser-Pro-Lys can be scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for larger quantities and higher throughput. The peptides are then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if formed, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Gly-Arg-Ala-Asp-Ser-Pro-Lys has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Plays a role in cell adhesion, migration, and signaling studies. It is often used in assays to investigate integrin-mediated cell adhesion.

    Medicine: Potential therapeutic applications in wound healing, tissue engineering, and drug delivery systems.

    Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.

Mechanism of Action

The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell behavior, including adhesion, migration, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but with glycine instead of alanine.

    Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.

    Gly-Arg-Gly-Asp-Ser: Similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys but lacks the proline and lysine residues.

Uniqueness

Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct structural and functional properties. The presence of alanine, proline, and lysine residues contributes to its stability and interaction with integrin receptors, making it a valuable tool in various research and therapeutic applications.

Properties

Molecular Formula

C29H51N11O11

Molecular Weight

729.8 g/mol

IUPAC Name

6-amino-2-[[1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)

InChI Key

QCZSKTVOHRZIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

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